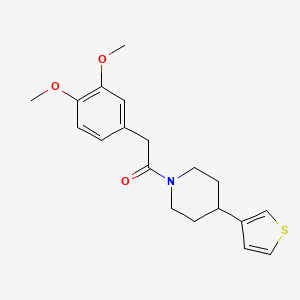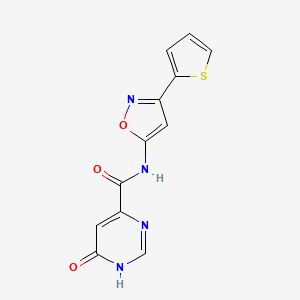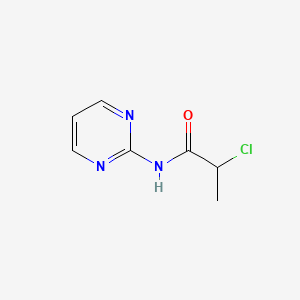
2-Chloro-N-(pyrimidin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(pyrimidin-2-yl)propanamide is a chemical compound used for proteomics research applications . It has a molecular formula of C7H9Cl2N3O and a molecular weight of 222.07 .
Synthesis Analysis
The synthesis of 2-Chloro-N-(pyrimidin-2-yl)propanamide and similar compounds involves a series of chemical reactions . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-N-(pyrimidin-2-yl)propanamide are complex and can vary based on the reaction conditions . For example, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(pyrimidin-2-yl)propanamide include a molecular weight of 222.07 . More specific properties such as melting point, boiling point, solubility, and others are not available from the current search results.科学的研究の応用
Crystal Structure Analysis
Research has demonstrated the synthesis and structural analysis of pyrimidine derivatives, showcasing their crystallographic characteristics and potential for further chemical modifications. For example, compounds have been synthesized with significant herbicidal activity, confirmed through crystal structure analysis (Liu et al., 2008). Similarly, another study focused on the crystal structure of 2-(6-chloro-4-P-tolylamino)pyrido[3,2-d]pyrimidin-1-ium-1-yl)acetate oxonium bromide, providing insights into its molecular interactions (L. Shen & F. Zhang, 2010).
Herbicidal and Antimicrobial Activities
Pyrimidine derivatives have shown promise in herbicidal and antimicrobial applications. Several compounds have been designed and synthesized, displaying moderate to good selective herbicidal activity against specific plant species (Man‐Yun Liu & De-Qing Shi, 2014). Another study reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which showed moderate antimicrobial activity (A. Farag, N. A. Kheder, & Y. Mabkhot, 2009).
Corrosion Inhibition
Pyrimidine derivatives have also been studied for their corrosion inhibition properties. A notable study found that certain pyrimidinic Schiff bases were effective corrosion inhibitors for mild steel in hydrochloric acid solution, with polarization curves indicating mixed-type inhibition (H. Ashassi-Sorkhabi, B. Shaabani, & D. Seifzadeh, 2005).
Antinociceptive and Anticancer Activities
The exploration of pyrimidine derivatives for potential antinociceptive and anticancer activities has yielded promising results. For instance, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were synthesized and showed varying levels of antinociceptive activity, suggesting their potential as pain management agents (T. Önkol et al., 2004). Another study focused on the design, synthesis, and antiproliferative activity of novel compounds, revealing significant inhibition against various cancer cell lines, indicating promising anticancer activity (Pei Huang et al., 2020).
Safety And Hazards
将来の方向性
The future directions for research on 2-Chloro-N-(pyrimidin-2-yl)propanamide could involve further exploration of its potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds showed promising anti-fibrotic activities , suggesting that 2-Chloro-N-(pyrimidin-2-yl)propanamide and similar compounds could be further developed for potential therapeutic applications.
特性
IUPAC Name |
2-chloro-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(8)6(12)11-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVGSPRYNYRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(pyrimidin-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)
![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
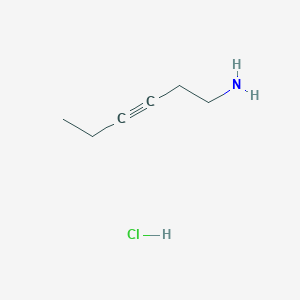
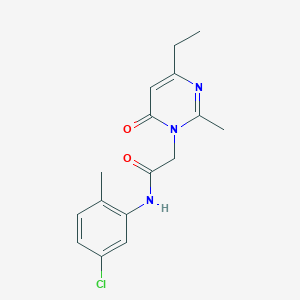
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)
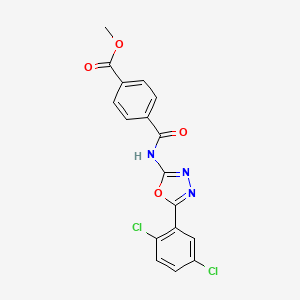
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2978833.png)
![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)
![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)
![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)
![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)
